

In-Depth Technical Guide to (2R,3R)-2,3-Difluorobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Difluorobutane

Cat. No.: B14755600

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity, properties, and available data for the stereoisomer **(2R,3R)-2,3-difluorobutane**. This document is intended to serve as a core resource for professionals in research and development who are interested in the unique properties of vicinal difluorinated alkanes.

Chemical Identity and Identifiers

(2R,3R)-2,3-Difluorobutane, a member of the threo diastereomeric family of **2,3-difluorobutane**, is a fluorinated hydrocarbon with the molecular formula C₄H₈F₂. The precise spatial arrangement of its fluorine and methyl groups distinguishes it from its erythro counterpart, **(2R,3S)-2,3-difluorobutane**.

A specific CAS Registry Number for the (2R,3R) stereoisomer is not readily available in major chemical databases. However, the generic CAS number for **2,3-difluorobutane** is 666-21-7.[\[1\]](#) For specific identification and computational modeling, the following identifiers should be used.

Table 1: Chemical Identifiers for (2R,3R)-2,3-Difluorobutane[\[2\]](#)

Identifier	Value
IUPAC Name	(2R,3R)-2,3-difluorobutane
PubChem CID	23236146
InChI	InChI=1S/C4H8F2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4-/m1/s1
InChIKey	GRELHMBELDGGLT-QWWZWVQMSA-N
SMILES	C--INVALID-LINK--F">C@HF
Molecular Formula	C ₄ H ₈ F ₂
Molecular Weight	94.10 g/mol

Physicochemical Properties

Detailed experimental data on the physical properties of **(2R,3R)-2,3-difluorobutane**, such as melting and boiling points, are not extensively reported in publicly available literature. The majority of available data is derived from computational studies.

Table 2: Computed Physicochemical Properties of (2R,3R)-2,3-Difluorobutane[2]

Property	Value
Molecular Weight	94.10 g/mol
XLogP3-AA	1.8
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Exact Mass	94.05940658 Da
Topological Polar Surface Area	0 Å ²
Heavy Atom Count	6
Complexity	30.5

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of stereoisomers. A key study by Linclau and coworkers provides the most comprehensive conformational analysis of **2,3-difluorobutane** diastereomers, including experimental NMR data.^{[3][4]}

While the full dataset for the (2R,3R) isomer is embedded within this research, a publicly accessible ¹⁹F NMR spectrum for the related threo isomer, (2S,3S)-**2,3-difluorobutane**, is available and provides a reference for the chemical shift and coupling constants expected for this diastereomeric family.^[5]

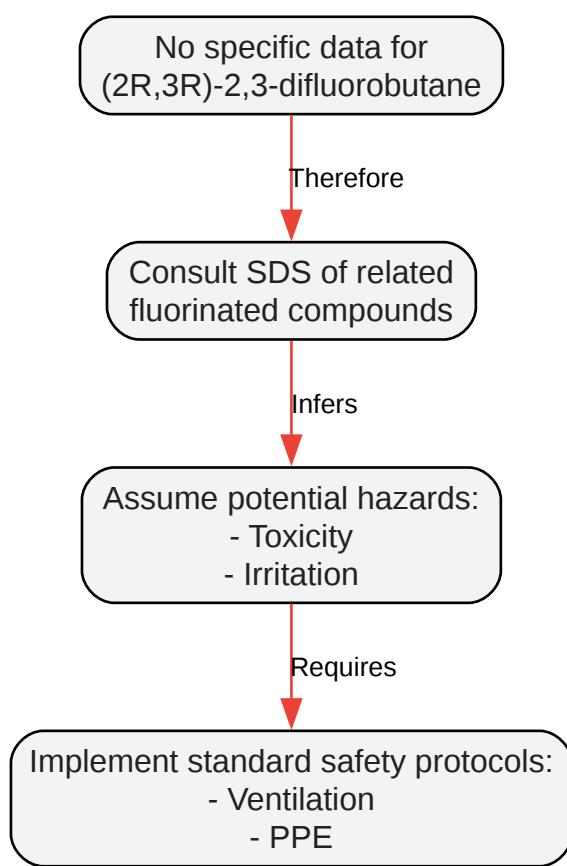
Synthesis and Experimental Protocols

The stereoselective synthesis of (2R,3R)-**2,3-difluorobutane** presents a significant challenge. While a definitive, optimized protocol for this specific molecule is not readily found in the literature, analogous syntheses of vicinal difluoroalkanes provide a logical starting point.

One potential synthetic pathway could involve the stereoselective fluorination of a chiral precursor, such as (2R,3R)-butanediol. A relevant study by Linclau and colleagues describes the synthesis of the syn- and anti-diastereomers of **2,3-difluorobutane-1,4-diol** from cis- and trans-but-2-ene-1,4-diol, respectively.^[6] This methodology, which involves an epoxide opening strategy, could be adapted for the synthesis of (2R,3R)-**2,3-difluorobutane**.

Conceptual Experimental Workflow:

Caption: A conceptual workflow for the synthesis of (2R,3R)-**2,3-difluorobutane**.


Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways of (2R,3R)-**2,3-difluorobutane**. The introduction of vicinal fluorine atoms is known to influence the conformational preferences of molecules, which can in turn affect their biological activity.^[7] Research in this area for (2R,3R)-**2,3-difluorobutane** could be a novel avenue of investigation for drug development professionals.

Safety and Toxicity

Detailed safety and toxicity data for (2R,3R)-**2,3-difluorobutane** are not available. For handling and safety precautions, it is advisable to refer to the safety data sheets (SDS) for structurally related fluorinated compounds and to treat the substance as potentially hazardous. General precautions for handling volatile organic compounds should be followed, including working in a well-ventilated area and using appropriate personal protective equipment. Some safety data sheets for related compounds indicate that they may be toxic if swallowed and can cause skin and eye irritation.[8][9]

Logical Relationship for Safety Assessment:

[Click to download full resolution via product page](#)

Caption: Logical workflow for assessing the safety of (2R,3R)-**2,3-difluorobutane**.

In conclusion, while (2R,3R)-**2,3-difluorobutane** is well-characterized in terms of its chemical identifiers and computed properties, a significant gap exists in the publicly available experimental data for its physical properties, a detailed synthetic protocol, and its biological and

toxicological profiles. The information provided herein is intended to serve as a foundational guide for researchers and to highlight areas for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Difluorobutane | C4H8F2 | CID 12732614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,3R)-2,3-difluorobutane | C4H8F2 | CID 23236146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. | Semantic Scholar [semanticscholar.org]
- 5. (2S,3S)-2,3-difluorobutane | C4H8F2 | CID 122223034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to (2R,3R)-2,3-Difluorobutane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14755600#2r-3r-2-3-difluorobutane-iupac-name-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com